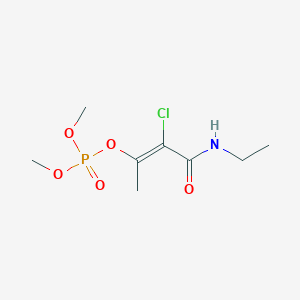
Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a phosphoric acid ester group, a chloro-substituted propenyl group, and an ethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester typically involves multiple steps. One common method includes the reaction of dimethyl phosphorochloridate with 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 50-70°C, to ensure optimal reaction rates and yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as tertiary amines, can also be employed to increase the reaction rate. The final product is purified through techniques like distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphoric acid derivatives or reduction to form phosphorous acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution: Formation of phosphoric acid dimethyl 2-hydroxy-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester.
Hydrolysis: Formation of phosphoric acid and corresponding alcohol or amine derivatives.
Oxidation and Reduction: Formation of phosphoric acid or phosphorous acid derivatives.
Scientific Research Applications
Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester has several scientific research applications:
Agriculture: Used as a precursor for the synthesis of pesticides and herbicides.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Chemical Research: Utilized as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid dimethyl 2-chloro-3-(methylamino)-1-methyl-3-oxo-1-propenyl ester
- Phosphoric acid dimethyl 2-chloro-3-(propylamino)-1-methyl-3-oxo-1-propenyl ester
Uniqueness
Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H15ClNO5P |
|---|---|
Molecular Weight |
271.63 g/mol |
IUPAC Name |
[(Z)-3-chloro-4-(ethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C8H15ClNO5P/c1-5-10-8(11)7(9)6(2)15-16(12,13-3)14-4/h5H2,1-4H3,(H,10,11)/b7-6- |
InChI Key |
IWYQSQKKOOZLFH-SREVYHEPSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C(\C)/OP(=O)(OC)OC)/Cl |
Canonical SMILES |
CCNC(=O)C(=C(C)OP(=O)(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


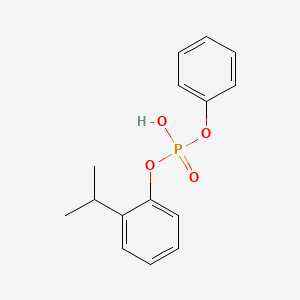
![(4,9,11,12,15-Pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate](/img/structure/B15130074.png)
![N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B15130084.png)
![2-amino-7-(3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl)-1H-purin-6-one](/img/structure/B15130089.png)

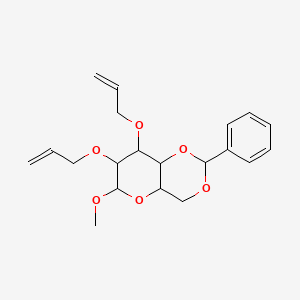
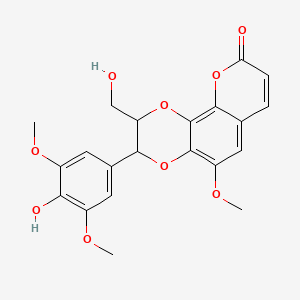
![2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B15130097.png)
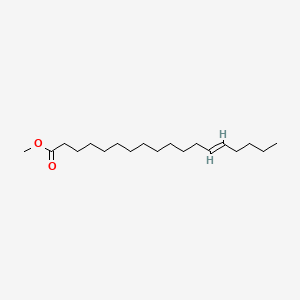

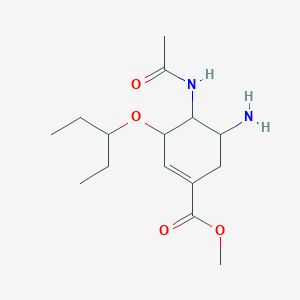
![3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15130129.png)
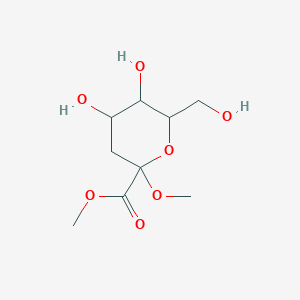
![[9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate](/img/structure/B15130135.png)
